N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-nitrophenylmethyl group at position 1 and a 3,4-dimethoxyphenethyl acetamide chain at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological interactions. The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its planar aromaticity, often exploited in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13,19,23H,8,10,14-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHYOHLOYJEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the thieno[3,2-d]pyrimidine moiety. The synthesis typically includes:
- Formation of the Thienopyrimidine Core : Utilizing thiazole and pyrimidine derivatives to create the thieno[3,2-d]pyrimidine structure.
- Acetylation : The introduction of an acetamide group to enhance solubility and biological activity.
- Final Purification : Crystallization or chromatography to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., HT29 and Jurkat cells) demonstrated significant cytotoxic effects. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .
- Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Testing : The compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against certain strains .
- Structure-Activity Relationship (SAR) : Modifications in the phenyl ring significantly influenced antimicrobial efficacy. Electron-withdrawing groups were found to enhance activity .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human colorectal cancer cells (HT29). The results showed that treatment led to:
- Cell Death : A dose-dependent increase in apoptosis.
- Molecular Pathways : Upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Findings included:
- Efficacy Against Resistant Strains : Showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Potential Mechanism : Interference with bacterial cell wall synthesis was proposed based on morphological changes observed under microscopy.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared to structurally related molecules based on heterocyclic cores, substituents, and functional groups.
Heterocyclic Core Variations
Key Findings :
- The thieno[3,2-d]pyrimidine core in the target compound offers rigidity and aromaticity, which may enhance binding to flat enzymatic active sites compared to flexible tetrahydroisoquinoline derivatives .
Substituent Effects
Aromatic Substituents
Key Findings :
- The 3-nitrophenylmethyl group in the target compound may confer stronger electrophilic character compared to 4-nitrophenyl (), influencing reactivity in nucleophilic environments .
- 3,4-Dimethoxyphenethyl chains (as in and ) enhance solubility due to methoxy groups, whereas chloro substituents () increase lipophilicity .
Acetamide Functionalization
Key Findings :
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
